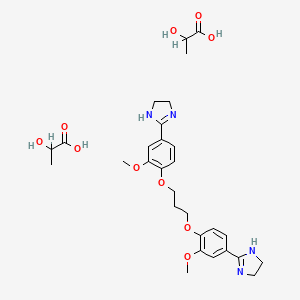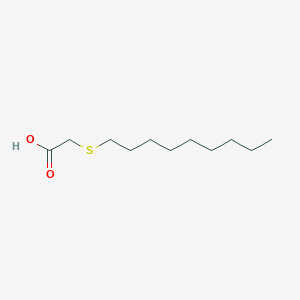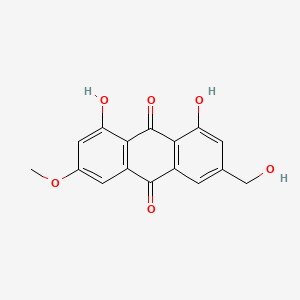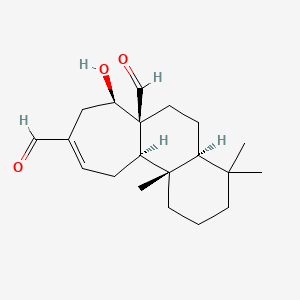![molecular formula C24H32N2O2 B1231768 10-[3-(Dibutylamino)-2-hydroxypropyl]-9-acridinone](/img/structure/B1231768.png)
10-[3-(Dibutylamino)-2-hydroxypropyl]-9-acridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[3-(dibutylamino)-2-hydroxypropyl]-9-acridinone is a member of acridines. It derives from an acridone.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- Oxidation Products : Research by Boeyens et al. (1988) explores the oxidation products formed from the interaction of sodium hypochlorite with tetrahydro-9(10H)-acridinone in an alkali-methanol solution, providing insights into the chemical behavior of similar compounds (Boeyens et al., 1988).
- Chemiluminescent Features : A study by Krzymiński et al. (2011) investigates the chemiluminescent characteristics of acridinium compounds in basic aqueous media, which is relevant for understanding the luminescence properties of acridinone derivatives (Krzymiński et al., 2011).
- Synthesis of Acrimarins : Herath et al. (2004) discuss the synthesis of acrimarins from 1,3,5-trioxygenated-9-acridone derivatives, highlighting methods for creating novel compounds (Herath et al., 2004).
Molecular and Biological Properties
- Macrocycles Synthesis : Santini et al. (2003) delve into the synthesis of new macrocycles derived from acridinones, which are known for their diverse pharmacological activities (Santini et al., 2003).
- Antileukemic Activities : Gao et al. (2008) synthesized a series of acridinones, including 10-benzyl-9(10H)-acridinones, and tested their antileukemic activities, revealing the potential therapeutic applications of such compounds (Gao et al., 2008).
- Antimalarial Activity : Fernández-Calienes et al. (2011) evaluated the antimalarial activity of new acridinone derivatives against Plasmodium falciparum, indicating their potential as antimalarial agents (Fernández-Calienes et al., 2011).
Propiedades
Fórmula molecular |
C24H32N2O2 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
10-[3-(dibutylamino)-2-hydroxypropyl]acridin-9-one |
InChI |
InChI=1S/C24H32N2O2/c1-3-5-15-25(16-6-4-2)17-19(27)18-26-22-13-9-7-11-20(22)24(28)21-12-8-10-14-23(21)26/h7-14,19,27H,3-6,15-18H2,1-2H3 |
Clave InChI |
UNRVBUZHKLLCHZ-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CC(CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31)O |
SMILES canónico |
CCCCN(CCCC)CC(CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3,3',3''-[5-(2-amino-2-oxoethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,28,30-pentaazaheptacyclo[19.5.1.1(3,6).1(8,11).1(16,19).0(1,23).0(10,15)]triaconta-6(30),9,15,19,21(27)-pentaene-4,17,22-triyl-kappa(4)N(9),N(27),N(28),N(30)]tripropanoato}nickel](/img/structure/B1231687.png)
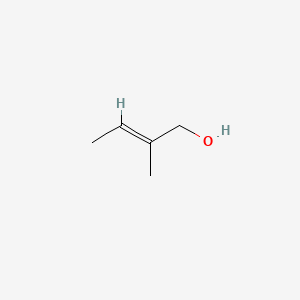
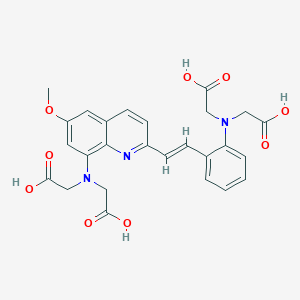
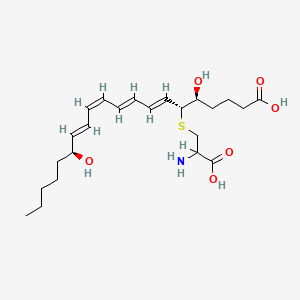
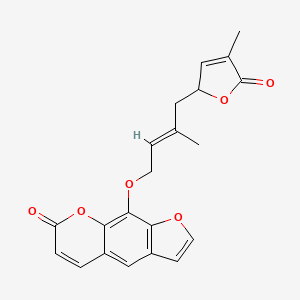
![[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate](/img/structure/B1231696.png)
